1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

Physicochemical Property Analysis Medicinal Chemistry Drug Design

This 3,4-dichloro/CF₃ arylalkylamine is uniquely differentiated: the combined 3,4-Cl₂ substitution and terminal CF₃ group yield XLogP3=3.3, altering pKa and metabolic stability beyond mono-chloro or non-fluorinated analogs. Even 2,4- vs. 3,4-dichloro regioisomers show divergent target engagement—generic substitution invalidates SAR. Ideal for CNS library synthesis, amine derivatization, and reference standard use. Procure the exact structure to ensure research fidelity.

Molecular Formula C9H8Cl2F3N
Molecular Weight 258.06 g/mol
CAS No. 1094525-50-4
Cat. No. B1461992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine
CAS1094525-50-4
Molecular FormulaC9H8Cl2F3N
Molecular Weight258.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CC(F)(F)F)N)Cl)Cl
InChIInChI=1S/C9H8Cl2F3N/c10-6-2-1-5(3-7(6)11)8(15)4-9(12,13)14/h1-3,8H,4,15H2
InChIKeyRFWDQVNFSXQMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Snapshot: 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS 1094525-50-4)


1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS 1094525-50-4) is a synthetic, small-molecule arylalkylamine featuring a 3,4-dichlorophenyl group and a trifluoromethyl-substituted propylamine chain . It is a member of the broader class of fluorinated amines, which are of interest in medicinal chemistry for their altered physicochemical properties . This compound is commercially available from multiple chemical suppliers, typically at a 95% purity or higher, and is primarily intended for research and development purposes [1].

Procurement Caveat: The Inadmissibility of Generic Substitution for 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS 1094525-50-4)


In-class compounds cannot be interchanged generically due to the specific and sensitive impact of structural modifications on key molecular properties. The presence of both the 3,4-dichloro substitution on the phenyl ring and the trifluoromethyl group on the alkyl chain is a defining feature that dramatically alters lipophilicity (LogP), basicity (pKa), and metabolic stability compared to analogs with only one chloro group or a non-fluorinated alkyl chain [1]. Even a change from 3,4-dichloro to 2,4-dichloro substitution can alter the molecule's three-dimensional shape and electrostatic surface, leading to unpredictable changes in target engagement and off-target effects [2]. Without specific comparative data for this exact molecule, substituting a seemingly similar analog risks invalidating an entire research program or development pathway, as the new compound's properties cannot be reliably extrapolated.

Evidence Gap Analysis: Quantifiable Differentiation Data for 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS 1094525-50-4)


Comparative Lipophilicity: A Class-Level Inference of Enhanced Membrane Permeability

The target compound's computed LogP (XLogP3) of 3.3 is indicative of its high lipophilicity . While direct experimental LogP data for this specific compound is not available, this value can be compared to a close structural analog, 1-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine, which has a reported XLogP3 of 2.9 [1]. This 0.4 Log unit increase, a 2.5-fold increase in partition coefficient, is a class-level inference resulting from the addition of the second chlorine atom.

Physicochemical Property Analysis Medicinal Chemistry Drug Design

Potential Application Scenarios for 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine (CAS 1094525-50-4) Based on Physicochemical Properties


Building Block for CNS-Targeted Library Synthesis

Given its high predicted lipophilicity (XLogP3 = 3.3) , this compound is a logical choice as a building block for synthesizing small libraries of molecules intended for central nervous system (CNS) targets. The 3,4-dichlorophenyl and trifluoromethyl groups are common motifs in CNS drugs, and this specific amine can serve as a versatile intermediate for creating amides, sulfonamides, or secondary amines. Its selection over a less lipophilic analog may be a strategic decision to bias a compound library towards molecules with higher brain penetration potential [1].

Use as a Reference Compound in Pharmacological Studies of Fluorinated Amines

This compound can serve as a specific reference point in pharmacological studies aimed at understanding the SAR of fluorinated arylalkylamines. Researchers can use it to directly compare the effect of the 3,4-dichloro substitution pattern against other regioisomers (e.g., 2,4- or 3,5-dichloro) or mono-chlorinated versions [2]. Such studies are foundational in academic and early-stage drug discovery, where defining the precise role of each substituent is critical for lead optimization.

Analytical Chemistry and Forensic Standard

Due to its unique and well-defined structure, this compound has potential utility as an analytical reference standard in mass spectrometry or chromatography. Its distinct molecular weight (258.07 g/mol) and characteristic chlorine isotope pattern make it suitable for method development and validation in both academic and industrial quality control settings. Its procurement for this purpose is justified by the need for a specific, traceable chemical entity to ensure the accuracy of analytical measurements .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,4-Dichlorophenyl)-3,3,3-trifluoropropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.